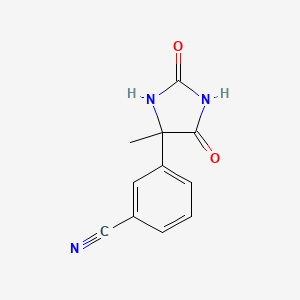

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile

Description

Properties

IUPAC Name |

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12/h2-5H,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIGRSIAJLDKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224684 | |

| Record name | 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916210-71-4 | |

| Record name | 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916210-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Condensation of 4-(3-Formylphenyl)benzonitrile with Imidazolidine-2,4-dione

One of the primary and well-documented methods to prepare 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile involves the condensation reaction of a formyl-substituted benzonitrile derivative with imidazolidine-2,4-dione (hydantoin) in the presence of ammonium acetate under acidic conditions.

- React 4-(3-formylphenyl)benzonitrile (or related formyl derivatives) with imidazolidine-2,4-dione.

- Use ammonium acetate as a catalyst in acetic acid solvent.

- Heat the mixture at approximately 393 K (120 °C) for about 10 hours.

- Upon completion, cool the mixture to room temperature to precipitate the product.

- Isolate the crude product by filtration, wash with cold water, and dry.

- Purify by crystallization from a methanol and ethyl acetate mixture (1:1) to obtain yellow crystalline product suitable for further analysis.

Reaction Scheme Summary:

- The product obtained is predominantly the Z isomer, confirmed by X-ray crystallography.

- The reaction proceeds via formation of an imine intermediate followed by cyclization to the hydantoin ring.

- The crystalline structure shows planar olefinic bonds and typical bond distances consistent with hydantoin derivatives.

Advanced Hydantoin Derivative Syntheses Involving Lithiation and Cyclization

Recent research on hydantoin analogues with various aromatic substituents has employed multi-step syntheses involving lithiation, hydroxyalkylation, and oxidation steps.

- Starting from alkylated anilines, cyclization with isothiocyanates forms thiohydantoins.

- Lithiation with lithium bis(trimethylsilyl)amide at −78 °C followed by paraformaldehyde addition yields diastereomeric hydantoin derivatives.

- Oxidation using sodium periodate and catalytic ruthenium chloride converts thiohydantoins to hydantoins.

- These methods yield hydantoin derivatives with high purity and good yields (typically 40–80%).

Table: Representative Yields of Hydantoin Derivatives

| Step | Yield (%) | Notes |

|---|---|---|

| Alkylation of anilines | 20–88 | Variable depending on substrate |

| Cyclization with isothiocyanate | 72–76 | Racemic mixtures |

| Lithiation and hydroxyalkylation | 69–81 | Diastereomeric mixtures |

| Oxidation to hydantoin | 76–80 | High yield, catalytic ruthenium chloride |

| Demethylation (if applicable) | 40–78 | Using boron tribromide |

- These procedures demonstrate robust synthetic pathways for hydantoin derivatives with aromatic substituents.

- The methodology can be adapted for preparing 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile analogues or derivatives with similar substitution patterns.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the nitrile group to form amines.

Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Polarity :

- Derivatives with aromatic substituents (e.g., Compound 186 ) exhibit shorter UPLC retention times (1.59 min) due to moderate polarity . In contrast, bulky lipophilic groups (e.g., adamantyl in Compound 198 ) increase retention time (1.92 min) .

- Fluorinated analogs (e.g., Compound 35 , 41 ) leverage fluorine's electronegativity for improved metabolic stability and target binding .

Synthetic Feasibility :

NMR and Spectroscopic Trends

¹H NMR Shifts :

¹³C NMR and Fluorine Effects :

- Carbonyl carbons in the hydantoin core resonate between δ 170–200 ppm .

- Fluorine substituents induce characteristic splitting in ¹³C spectra (e.g., Compound 35 : δ 165.1 ppm with ¹JCF = 251.7 Hz) .

Biological Activity

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to an imidazolidine derivative. Its structure can be represented as follows:

where specific values for , , , and depend on the precise molecular formula derived from its synthesis.

Research indicates that 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile may exert its biological effects through several mechanisms:

- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders .

- Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress .

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against certain cancer cell lines, suggesting a role in cancer therapy .

Tyrosinase Inhibition Assays

The efficacy of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile as a tyrosinase inhibitor was evaluated using mushroom tyrosinase assays. The results are summarized in the following table:

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | 1.12 | 22-fold stronger |

| Kojic Acid | 24.09 | - |

This data indicates that the compound is significantly more effective than the standard inhibitor kojic acid, making it a promising candidate for further development in skin-related therapies.

Antioxidant Activity

The antioxidant capacity was measured using DPPH and ABTS assays. The results indicated that the compound demonstrated significant free radical scavenging activity, comparable to known antioxidants.

| Assay Type | EC50 (µM) | Comparison |

|---|---|---|

| DPPH | 15.6 | Similar to Ascorbic Acid |

| ABTS | 12.8 | Comparable to Trolox |

Case Studies

- In Vivo Studies : In murine models, administration of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile resulted in reduced melanin content in skin tissues, supporting its application in treating hyperpigmentation .

- Cytotoxicity Testing : In vitro studies on B16F10 melanoma cells showed that concentrations up to 20 µM did not exhibit cytotoxicity after 48 hours, indicating a favorable safety profile for potential therapeutic use .

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile and its derivatives?

Answer:

The compound and its derivatives are typically synthesized via nucleophilic substitution reactions. General Method B (detailed in multiple studies) involves reacting the parent hydantoin derivative (4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile) with halogenated electrophiles (e.g., bromoketones or bromoesters) in the presence of a base such as NaH in DMF . For example:

- Reaction with 3-chloro-1-(4-fluorophenyl)propan-1-one yields a fluorophenyl-substituted derivative (yield: 10%) .

- Use of 2-bromo-1-cyclohexylethan-1-one produces a cyclohexyl-substituted analog (yield: 89%) .

Key Considerations:

- Optimize stoichiometry (typically 1:1.1 ratio of hydantoin to electrophile).

- Purify via flash chromatography (e.g., EtOAc/petrol gradients) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- 1H/13C NMR: Assign signals for imidazolidinone protons (e.g., NH at δ ~9.0 ppm), aromatic protons, and substituents (e.g., methyl groups at δ ~1.6 ppm). Overlapping signals (e.g., water peaks in DMSO-d6) may require deuterated solvent adjustments .

- UPLC-MS: Confirm molecular ions (e.g., m/z 366 [M+H]+ for fluorophenyl derivatives) and purity (>90%) .

- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks (e.g., monoclinic C2/c space group for crystal structures) .

Advanced: How can substituent modifications enhance antimycobacterial activity?

Answer:

Derivatives with electron-withdrawing groups (e.g., trifluoromethyl, fluorine) show improved MIC values against M. tuberculosis H37Rv:

- 4-Fluoro-3-(trifluoromethyl)phenyl substitution reduces MIC to 0.205 µM (cf. parent compound: >10 µM) .

- Adamantyl groups improve lipophilicity and target engagement (MIC: 0.220 µM) .

Methodological Steps:

Screen substituents using Resazurin reduction assays .

Prioritize bulky, hydrophobic groups to enhance DprE1 inhibition .

Advanced: How are diastereoisomeric mixtures addressed during synthesis?

Answer:

Diastereoisomers (e.g., from 5,7-difluoroindanone derivatives) produce complex NMR spectra. Strategies include:

- Chromatographic Separation: Use reverse-phase HPLC to isolate isomers .

- Crystallization: Leverage differential solubility (e.g., in EtOAc/hexane) .

- Dynamic NMR: Analyze temperature-dependent splitting to assign stereochemistry .

Methodological: How is MIC determination performed for antimycobacterial derivatives?

Answer:

- Resazurin Assay Protocol:

- Controls: Use isoniazid (MIC = 1.8 µM) as a positive control .

Structural Analysis: How is X-ray crystallography applied to confirm molecular geometry?

Answer:

- Crystal Growth: Dissolve compound in DMSO/EtOH (1:1), evaporate slowly at 4°C .

- Data Collection: Use CuKα radiation (λ = 1.54178 Å) at 90 K.

- Refinement: Resolve hydrogen bonds (e.g., N–H···O interactions) with SHELX-97 .

Data Analysis: How are overlapping NMR signals resolved?

Answer:

- Solvent Selection: Use DMSO-d6 for NH proton visibility; avoid H2O contamination .

- 2D NMR: HSQC and HMBC correlate 1H/13C signals (e.g., assign imidazolidinone carbonyls at δ ~174 ppm) .

- Decoupling Experiments: Suppress coupling in multiplet regions (e.g., δ 3.27–3.36 ppm) .

Advanced: What strategies optimize yield in halogen-substituted derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.